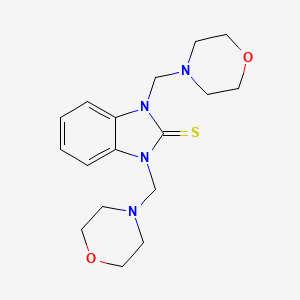
1,3-bis(morpholin-4-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its unique structural features, which include a benzimidazole core substituted with morpholinomethyl groups and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE typically involves the reaction of benzimidazole derivatives with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The morpholinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antifungal and antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-BIS(MORPHOLINOMETHYL)-2-IMIDAZOLIDONE: This compound shares structural similarities with 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE but differs in the presence of an imidazolidone moiety instead of a benzimidazole core.
1,3-BIS(MORPHOLINOMETHYL)-IMIDAZOLIDINE-2-THIONE: Another similar compound, which has an imidazolidine ring instead of a benzimidazole ring.
Uniqueness
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is unique due to its specific combination of a benzimidazole core, morpholinomethyl groups, and a thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H24N4O2S |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H24N4O2S/c24-17-20(13-18-5-9-22-10-6-18)15-3-1-2-4-16(15)21(17)14-19-7-11-23-12-8-19/h1-4H,5-14H2 |
Clé InChI |
DXMKBLSBLYJCHF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
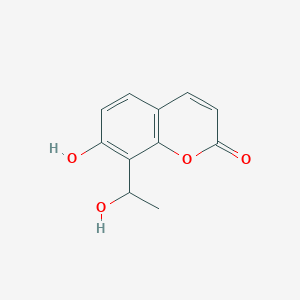
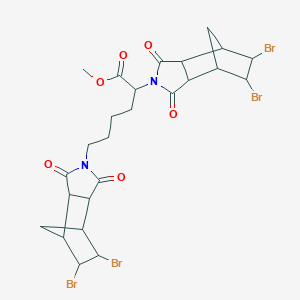
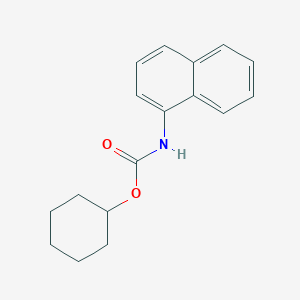
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
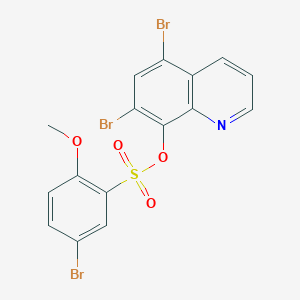
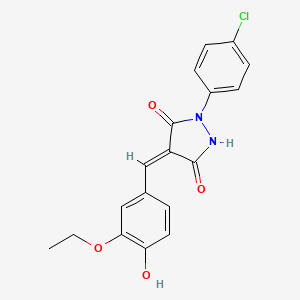
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)

![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
